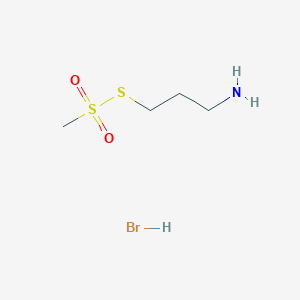
Acide méthanesulfonothioïque, ester S-(3-aminopropyle), bromhydrate
Vue d'ensemble
Description
“Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide”, also known as “3-Aminopropyl Methanethiosulfonate Hydrobromide”, is a chemical compound with the molecular formula C4H12BrNO2S2 and a molecular weight of 250.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C4H12BrNO2S2 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms.Chemical Reactions Analysis
This compound specifically and rapidly reacts with thiols to form mixed disulfides . It is used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease .Physical And Chemical Properties Analysis
The compound is a white solid . It should be stored at 2-8°C under an inert atmosphere .Applications De Recherche Scientifique
Recherche en protéomique
Ce composé est utilisé dans la recherche en protéomique {svg_1}. La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce domaine est essentiel à la compréhension de nombreux processus biologiques.
Réactivité des thiols
Le bromhydrate de 3-aminopropyl méthanethiosulfonate réagit de manière spécifique et rapide avec les thiols pour former des disulfures mixtes {svg_2}. Cette propriété le rend utile dans diverses applications de recherche biochimique, notamment l'étude des structures et des fonctions des protéines.
Recherche en neurosciences
Ce composé est utilisé pour sonder les structures du canal du récepteur ACh du canal du récepteur GABA {svg_3}. Ces récepteurs jouent un rôle crucial dans le système nerveux, et la compréhension de leur structure peut fournir des informations sur les troubles neurologiques.
Études de perméabilité de la membrane cellulaire
Il a été utilisé dans l'étude de la perméase du lactose {svg_4}, une protéine qui facilite le transport du lactose à travers la membrane cellulaire. Cette recherche peut aider à comprendre comment les substances sont transportées dans et hors des cellules.
Recherche sur la radioprotection
Il existe des preuves que les thioesters aminoalkyles, un groupe qui comprend ce composé, ont des effets radioprotecteurs {svg_5}. Cela pourrait avoir des applications potentielles pour protéger contre les dommages causés par les radiations, comme lors de la radiothérapie du cancer.
Propriétés antifongiques et anti-inflammatoires
Le bromhydrate de 3-aminopropyl méthanethiosulfonate possède des propriétés antifongiques et anti-inflammatoires {svg_6}. Il y parvient en inhibant la synthèse des acides gras, qui est cruciale pour la croissance et le développement de nombreux organismes.
Mécanisme D'action
Target of Action
The primary targets of Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide, also known as 3-Aminopropyl Methanethiosulfonate Hydrobromide, are thiols . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a crucial role in the structure and function of proteins, which are vital for various biological processes.
Mode of Action
This compound specifically and rapidly reacts with thiols to form mixed disulfides . This reaction alters the structure and function of the target proteins. It is used to probe the structures of the ACh receptor channel , the GABA receptor channel , and lactose permease .
Biochemical Pathways
The formation of mixed disulfides can affect various biochemical pathways. For instance, it can influence the function of the ACh receptor channel, the GABA receptor channel, and lactose permease . These channels and permeases are involved in critical biological processes such as neurotransmission and nutrient transport.
Pharmacokinetics
Its ability to bind to other proteins in the cell and its affinity for fatty acids suggest that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the irreversible inhibition of certain proteins, modulated by its binding to other proteins in the cell and its affinity for fatty acids . This drug has anti-fungal and anti-inflammatory properties, which are due to its ability to inhibit fatty acid synthesis .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide specifically and rapidly reacts with thiols to form mixed disulfides . It is used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease . This indicates that Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide interacts with these proteins and potentially other biomolecules in the cell.
Cellular Effects
The cellular effects of Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide are not fully understood yet. Its ability to form mixed disulfides with thiols suggests that it could influence cell function by modifying the structure and function of proteins, including those involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide involves its reaction with thiols to form mixed disulfides . This reaction can lead to changes in the structure and function of proteins, potentially affecting enzyme activity, protein-protein interactions, and gene expression .
Metabolic Pathways
The metabolic pathways involving Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide are not well-understood. Its interaction with thiols suggests that it could be involved in pathways that involve thiol-containing enzymes or cofactors .
Propriétés
IUPAC Name |
3-methylsulfonylsulfanylpropan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S2.BrH/c1-9(6,7)8-4-2-3-5;/h2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVCHEKULNWKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657025 | |
| Record name | S-(3-Aminopropyl) methanesulfonothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92953-13-4 | |
| Record name | S-(3-Aminopropyl) methanesulfonothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methanesulfonylsulfanyl)propan-1-amine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one](/img/structure/B1141740.png)


